1-(4-Methoxy-3-methylphenyl)sulfonylbenzimidazole
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Overview
Description
1-(4-Methoxy-3-methylphenyl)sulfonylbenzimidazole is an organic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a benzimidazole ring substituted with a sulfonyl group attached to a 4-methoxy-3-methylphenyl moiety. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-3-methylphenyl)sulfonylbenzimidazole typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with benzimidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-3-methylphenyl)sulfonylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 1-(4-Hydroxy-3-methylphenyl)sulfonylbenzimidazole.
Reduction: Formation of 1-(4-Methoxy-3-methylphenyl)thio-benzimidazole.
Substitution: Formation of various substituted benzimidazole derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-Methoxy-3-methylphenyl)sulfonylbenzimidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-methylphenyl)sulfonylbenzimidazole involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The benzimidazole ring can intercalate with DNA, affecting gene expression and cellular processes. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
- 1-(4-Ethoxy-3-methylphenyl)sulfonylbenzimidazole
- 1-(4-Methoxyphenyl)sulfonylbenzimidazole
- 1-(4-Methoxy-3-methylphenyl)sulfonylpiperidine
Uniqueness: 1-(4-Methoxy-3-methylphenyl)sulfonylbenzimidazole is unique due to the presence of both the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the benzimidazole core and sulfonyl group provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-11-9-12(7-8-15(11)20-2)21(18,19)17-10-16-13-5-3-4-6-14(13)17/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFPNWOMLPIMLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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